

Gallocyanine CAS number and molecular weight

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Compound of Interest		
Compound Name:	Gallocyanine	
Cat. No.:	B075355	Get Quote

An In-depth Technical Guide to **Gallocyanine** For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data and a hypothetical experimental workflow for **Gallocyanine**, a synthetic phenoxazine dye. **Gallocyanine** is utilized in various scientific applications, including as a histological stain for nucleic acids and as a potential therapeutic agent in neurodegenerative disease research.[1][2]

Core Chemical and Physical Properties

Gallocyanine, also known by other names such as Mordant Blue 10 and C.I. 51030, is a cationic dye with specific physicochemical properties that are critical for its application in research.[2][3][4] The fundamental quantitative data for this compound are summarized below.

Property	Value	References
CAS Number	1562-85-2	[1][2][3][4][5]
Molecular Weight	336.73 g/mol	[2][3][4][5]
Molecular Formula	C15H13CIN2O5	[1][2]

Hypothetical Experimental Protocol: Staining of Neural Tissue



The following is a detailed methodology for a hypothetical experiment using **Gallocyanine** for the histological staining of nucleic acids in neural tissue sections.

Objective: To visualize neuronal cell bodies (Nissl substance) in paraffin-embedded mouse brain sections.

Materials:

- Paraffin-embedded mouse brain sections (5-10 μm) on glass slides
- · Gallocyanine staining solution
- · Chromium potassium sulfate solution
- Deionized water
- Ethanol (70%, 95%, 100%)
- Xylene
- Mounting medium
- Coverslips

Procedure:

- Deparaffinization and Rehydration:
 - 1. Immerse slides in two changes of xylene for 5 minutes each.
 - 2. Transfer slides through two changes of 100% ethanol for 3 minutes each.
 - 3. Transfer slides through two changes of 95% ethanol for 3 minutes each.
 - 4. Rinse in 70% ethanol for 3 minutes.
 - 5. Rinse in deionized water.
- Staining:

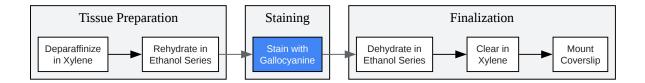


- 1. Prepare the Gallocyanine-chrome alum staining solution according to standard protocols.
- 2. Immerse the slides in the **Gallocyanine** solution for 18-24 hours at room temperature.
- 3. Rinse the slides in tap water to remove excess stain.
- Dehydration and Mounting:
 - 1. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
 - 2. Clear the sections in two changes of xylene.
 - 3. Apply a coverslip using a permanent mounting medium.

Expected Results: Neuronal cell bodies, rich in RNA (Nissl substance), will be stained a deep blue to violet. The nucleoli within the neurons will also be distinctly stained.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the hypothetical histological staining protocol described above.



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Caption: Workflow for **Gallocyanine** histological staining of neural tissue.

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